molecular formula C9H7Cl2NO3 B5819349 N-(1,3-benzodioxol-5-yl)-2,2-dichloroacetamide

N-(1,3-benzodioxol-5-yl)-2,2-dichloroacetamide

Cat. No.: B5819349
M. Wt: 248.06 g/mol
InChI Key: DSRNPURXMVFBKC-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2,2-dichloroacetamide is a chemical compound that features a benzodioxole ring attached to a dichloroacetamide group

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2,2-dichloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2NO3/c10-8(11)9(13)12-5-1-2-6-7(3-5)15-4-14-6/h1-3,8H,4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRNPURXMVFBKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2,2-dichloroacetamide typically involves the reaction of 1,3-benzodioxole with dichloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

    Starting Materials: 1,3-benzodioxole and dichloroacetyl chloride.

    Reaction Conditions: Anhydrous conditions, typically in an inert atmosphere (e.g., nitrogen or argon).

    Base: Triethylamine or another suitable base to neutralize the hydrochloric acid formed during the reaction.

    Solvent: Anhydrous dichloromethane or another non-polar solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-2,2-dichloroacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The dichloroacetamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The benzodioxole ring can undergo oxidation or reduction under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols can react with the dichloroacetamide group.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions can facilitate hydrolysis.

Major Products

    Substitution: Formation of substituted amides or thioamides.

    Oxidation: Formation of oxidized benzodioxole derivatives.

    Reduction: Formation of reduced benzodioxole derivatives.

    Hydrolysis: Formation of the corresponding carboxylic acid and amine.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-yl)-2,2-dichloroacetamide is unique due to its dichloroacetamide group, which imparts distinct chemical reactivity and biological activity compared to other benzodioxole derivatives. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.

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